molecular formula C4H4F2N4 B107117 2,5-Difluoropyrimidine-4,6-diamine CAS No. 17573-86-3

2,5-Difluoropyrimidine-4,6-diamine

Cat. No. B107117
CAS RN: 17573-86-3
M. Wt: 146.1 g/mol
InChI Key: MSMRJNVBDACWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoropyrimidine-4,6-diamine, also known as DFPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFPDA is a pyrimidine derivative that contains two fluorine atoms at positions 2 and 5 and two amino groups at positions 4 and 6. This compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent.

Mechanism Of Action

The exact mechanism of action of 2,5-Difluoropyrimidine-4,6-diamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.

Biochemical And Physiological Effects

2,5-Difluoropyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes. In addition, 2,5-Difluoropyrimidine-4,6-diamine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,5-Difluoropyrimidine-4,6-diamine is its ease of synthesis, which makes it readily available for laboratory experiments. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for drug development. However, one limitation of 2,5-Difluoropyrimidine-4,6-diamine is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for research on 2,5-Difluoropyrimidine-4,6-diamine. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2,5-Difluoropyrimidine-4,6-diamine in more detail, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 2,5-Difluoropyrimidine-4,6-diamine in vivo, with the ultimate goal of developing it into a clinically useful therapeutic agent.

Synthesis Methods

The synthesis of 2,5-Difluoropyrimidine-4,6-diamine involves the reaction of 2,5-difluorobenzaldehyde with guanidine hydrochloride in the presence of a base such as sodium methoxide. The resulting intermediate is then treated with ammonium hydroxide to yield 2,5-Difluoropyrimidine-4,6-diamine. The overall synthesis is relatively straightforward and can be accomplished in a few steps with high yield.

Scientific Research Applications

2,5-Difluoropyrimidine-4,6-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2,5-Difluoropyrimidine-4,6-diamine has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

17573-86-3

Product Name

2,5-Difluoropyrimidine-4,6-diamine

Molecular Formula

C4H4F2N4

Molecular Weight

146.1 g/mol

IUPAC Name

2,5-difluoropyrimidine-4,6-diamine

InChI

InChI=1S/C4H4F2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10)

InChI Key

MSMRJNVBDACWHZ-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N=C1N)F)N)F

Canonical SMILES

C1(=C(N=C(N=C1N)F)N)F

synonyms

Pyrimidine, 4,6-diamino-2,5-difluoro- (8CI)

Origin of Product

United States

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